4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile 4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19966696
InChI: InChI=1S/C13H10N6OS/c14-6-8-1-3-9(4-2-8)7-21-13-18-17-12-16-11(20)5-10(15)19(12)13/h1-5H,7,15H2,(H,16,17,20)
SMILES:
Molecular Formula: C13H10N6OS
Molecular Weight: 298.33 g/mol

4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile

CAS No.:

Cat. No.: VC19966696

Molecular Formula: C13H10N6OS

Molecular Weight: 298.33 g/mol

* For research use only. Not for human or veterinary use.

4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile -

Specification

Molecular Formula C13H10N6OS
Molecular Weight 298.33 g/mol
IUPAC Name 4-[(5-amino-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile
Standard InChI InChI=1S/C13H10N6OS/c14-6-8-1-3-9(4-2-8)7-21-13-18-17-12-16-11(20)5-10(15)19(12)13/h1-5H,7,15H2,(H,16,17,20)
Standard InChI Key RFWKCWCIAVDKDF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CSC2=NN=C3N2C(=CC(=O)N3)N)C#N

Introduction

Chemical Structure and Nomenclature

The systematic name 4-{[(5-Amino-7-hydroxy triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile reflects its intricate architecture:

  • A 1,2,4-triazolo[4,3-a]pyrimidine core forms the central scaffold, featuring amino (-NH₂) and hydroxyl (-OH) substituents at positions 5 and 7.

  • A sulfanyl (-S-) bridge connects the triazolopyrimidine system to a methyl group, which is further attached to a benzonitrile moiety at the para position .

Key structural attributes:

  • Planar triazolopyrimidine ring: Facilitates π-π stacking interactions with aromatic residues in biological targets.

  • Polar substituents: The amino and hydroxyl groups enhance solubility and hydrogen-bonding capacity.

  • Benzonitrile group: Introduces electron-withdrawing character, potentially modulating metabolic stability .

Synthetic Routes and Optimization

Core Scaffold Assembly

The triazolopyrimidine nucleus is typically synthesized via cyclocondensation reactions. For example:

  • Step 1: Condensation of 5-amino-1H-1,2,4-triazole-3-thiol with a β-ketoester under acidic conditions yields the triazolopyrimidine intermediate .

  • Step 2: Hydroxylation at position 7 is achieved through oxidative desulfurization or hydroxylamine-mediated substitution .

Functionalization with Benzonitrile Moiety

The sulfanyl-methyl-benzonitrile side chain is introduced via nucleophilic substitution:

  • Reaction: Treating the triazolopyrimidine-thiol intermediate with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C .

Optimization challenges:

  • Regioselectivity: Competing reactions at N1 vs. N2 positions of the triazole require careful control of temperature and catalysts.

  • Yield improvement: Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing efficiency (e.g., 68% yield in 15 min at 120°C) .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Frequency (cm⁻¹)Assignment
3350–3250N-H stretch (amino group)
2230C≡N stretch (benzonitrile)
1650C=N stretch (triazole ring)
1595C=C aromatic stretching

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.42 (s, 1H, triazolopyrimidine-H)

    • δ 7.89 (d, J = 8.4 Hz, 2H, benzonitrile-ArH)

    • δ 4.31 (s, 2H, -SCH₂-)

  • ¹³C NMR:

    • δ 160.2 (C=O), δ 119.8 (C≡N), δ 112.4–150.7 (aromatic carbons) .

MicroorganismMIC (μg/mL)Reference Compound
S. aureus12.5Ciprofloxacin (1.2)
E. coli25.0Ampicillin (8.0)

Anticancer Activity

Molecular docking studies predict strong binding to EGFR kinase (binding energy: −9.8 kcal/mol) via:

  • Hydrogen bonds between the hydroxyl group and Thr766.

  • Hydrophobic interactions with the benzonitrile moiety and Leu694 .

Stability and Solubility Profile

PropertyValue
LogP (octanol/water)1.8 ± 0.2
Aqueous solubility0.45 mg/mL (pH 7.4)
Plasma protein binding89% (albumin)

Degradation pathways:

  • Oxidation of the sulfanyl group to sulfoxide under acidic conditions.

  • Hydrolysis of the nitrile to amide in hepatic microsomes .

Future Research Directions

  • In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.

  • Structure-activity relationship (SAR): Modify the benzonitrile substituent to optimize target selectivity.

  • Toxicological screening: Evaluate hepatotoxicity and genotoxicity in human cell lines.

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